molecular formula C24H22N4O3 B3205489 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1040647-08-2

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B3205489
CAS No.: 1040647-08-2
M. Wt: 414.5 g/mol
InChI Key: LBNSFIAYEHSJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with methyl groups at positions 4 and 6, a 3-phenyl-1,2,4-oxadiazole moiety at position 3, and an acetamide group linked to a 2-methylphenyl substituent. The dihydropyridinone scaffold is known for its prevalence in bioactive molecules, often contributing to enzyme inhibition or receptor modulation . The 1,2,4-oxadiazole ring is a bioisostere for esters or amides, enhancing metabolic stability and binding affinity in drug design.

Properties

IUPAC Name

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-9-7-8-12-19(15)25-20(29)14-28-17(3)13-16(2)21(24(28)30)23-26-22(27-31-23)18-10-5-4-6-11-18/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNSFIAYEHSJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Analysis:

Dihydropyridinone vs. Oxazolidinone: The dihydropyridinone core in the target compound may confer distinct hydrogen-bonding capabilities compared to oxadixyl’s oxazolidinone, affecting solubility and target selectivity .

Oxadiazole vs.

Acetamide Substituents : The N-(2-methylphenyl) group in the target compound introduces steric hindrance compared to oxadixyl’s N-(2,6-dimethylphenyl), which could alter binding kinetics.

Hydrogen-Bonding and Crystallographic Considerations

The hydrogen-bonding patterns of the acetamide and oxadiazole groups likely influence crystal packing or target interactions. Etter’s graph-set analysis (as discussed in ) could rationalize the compound’s supramolecular assembly, with the oxadiazole acting as a hydrogen-bond acceptor and the acetamide as a donor-acceptor pair . In contrast, oxadixyl’s oxazolidinone forms stronger intramolecular H-bonds, possibly reducing conformational flexibility .

Hypothetical Pharmacological and Agrochemical Profiles

While the target compound lacks direct efficacy data, its structural elements suggest:

    Biological Activity

    The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule with potential biological applications. Its structure features a pyridine ring, an oxadiazole moiety, and an acetamide group, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

    Chemical Structure and Properties

    The IUPAC name of the compound indicates its complex structure:

    C25H24N4O3\text{C}_{25}\text{H}_{24}\text{N}_4\text{O}_3

    The compound's unique combination of functional groups suggests potential interactions with various biological targets.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant bactericidal effects against various strains of bacteria. In particular, derivatives containing the oxadiazole moiety have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A literature review indicated that these compounds could inhibit biofilm formation and disrupt microbial growth through mechanisms involving gene transcription modulation related to virulence factors .

    Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

    CompoundBacterial Strains TestedZone of Inhibition (mm)
    Compound AStaphylococcus aureus20
    Compound BEscherichia coli15
    Compound CPseudomonas aeruginosa18

    Anticancer Activity

    The anticancer properties of compounds with similar structures have been investigated extensively. Studies show that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The mechanism often involves the activation of caspases and modulation of cell cycle regulators .

    Table 2: Cytotoxicity Studies on Cancer Cell Lines

    CompoundCell LineIC50 (µM)Effect on Cell Viability (%)
    Compound XA5492570
    Compound YHepG23065
    Compound ZL929 (normal)>10095

    Cytotoxicity Studies

    Cytotoxicity assessments reveal that while some derivatives exhibit significant cytotoxic effects on cancer cells, they may also show low toxicity towards normal cells. For instance, one study found that certain oxadiazole derivatives did not significantly affect L929 normal fibroblast cells at concentrations up to 100 µM. This selectivity is crucial for drug development as it suggests a potential therapeutic window.

    The biological activity of this compound likely involves multiple mechanisms:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
    • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways leading to apoptosis or growth inhibition.
    • Gene Expression Regulation : The presence of functional groups such as -N=CO may influence gene transcription involved in virulence and resistance mechanisms in bacteria .

    Case Studies

    A recent study synthesized several oxadiazole derivatives and evaluated their biological activities. Among these, one particular derivative showed a potent effect against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ciprofloxacin in efficacy tests . This highlights the potential for developing new antimicrobial agents from such compounds.

    Q & A

    Q. Basic Research Focus

    • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and the oxadiazole ring .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 446.18) and fragmentation patterns .
      Advanced Consideration : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the dihydropyridinone and oxadiazole moieties .

    How can I assess the biological activity of this compound in vitro?

    Q. Basic Research Focus

    • Target Selection : Prioritize targets based on structural analogs (e.g., oxadiazole-containing compounds often inhibit kinases or enzymes ).
    • Assay Design : Use fluorescence-based or ELISA assays to measure IC50_{50} values against purified enzymes .
      Advanced Consideration : Pair in vitro data with molecular docking to predict binding modes to targets like COX-2 or EGFR, leveraging software like AutoDock .

    What strategies are effective for studying structure-activity relationships (SAR) of this compound?

    Q. Advanced Research Focus

    • Analog Synthesis : Modify substituents (e.g., replace 2-methylphenyl with halogenated aryl groups) and compare bioactivity .
    • Functional Group Analysis : Test truncated derivatives (e.g., remove oxadiazole) to isolate pharmacophoric elements .
    • Data Correlation : Use multivariate analysis to link electronic properties (Hammett constants) or steric parameters (Taft indices) with activity trends .

    How can computational methods enhance understanding of this compound’s reactivity?

    Q. Advanced Research Focus

    • Reaction Path Prediction : Apply density functional theory (DFT) to model intermediates in oxadiazole formation and identify rate-limiting steps .
    • Solvent Effects : Use COSMO-RS simulations to predict solvation energies and optimize reaction media .
    • Docking Studies : Screen virtual libraries of derivatives against protein databases (e.g., PDB) to prioritize synthesis .

    How should I address contradictory data in biological assays?

    Q. Advanced Research Focus

    • Assay Validation : Confirm reproducibility using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
    • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
    • Statistical Analysis : Apply ANOVA or Bayesian models to distinguish noise from true biological variation .

    What pharmacokinetic parameters should be prioritized in early-stage studies?

    Q. Advanced Research Focus

    • Solubility and Permeability : Measure logP (e.g., shake-flask method) and Caco-2 cell permeability to predict oral bioavailability .
    • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
    • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose optimization .

    How can I evaluate the compound’s stability under varying storage conditions?

    Q. Basic Research Focus

    • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .
    • Analytical Monitoring : Use HPLC-DAD to track decomposition products (e.g., hydrolysis of the acetamide group) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide
    Reactant of Route 2
    Reactant of Route 2
    2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.